molecular formula C11H12N2O5 B2675805 4-[(3-nitrophenyl)carbamoyl]butanoic Acid CAS No. 25901-27-3

4-[(3-nitrophenyl)carbamoyl]butanoic Acid

Cat. No. B2675805
CAS RN: 25901-27-3
M. Wt: 252.226
InChI Key: NZLOFCLTCZFBJU-UHFFFAOYSA-N
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Description

4-[(3-nitrophenyl)carbamoyl]butanoic Acid, also known as 5-(3-nitroanilino)-5-oxopentanoic acid, is a chemical compound with the molecular formula C11H12N2O5 . It has a molecular weight of 252.23 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 4-[(3-nitrophenyl)carbamoyl]butanoic Acid is 1S/C11H12N2O5/c14-10(5-2-6-11(15)16)12-8-3-1-4-9(7-8)13(17)18/h1,3-4,7H,2,5-6H2,(H,12,14)(H,15,16) . This indicates the presence of an amide group (carbamoyl) and a carboxylic acid group in the molecule, along with a nitro-substituted phenyl ring.


Physical And Chemical Properties Analysis

4-[(3-nitrophenyl)carbamoyl]butanoic Acid is a powder that is stored at room temperature . It has a molecular weight of 252.23 .

Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Intermediate for Thymidylate Synthases Inhibitors

4-(3-Amino-2-carboxy phenyl) butanoic acid serves as a key intermediate in synthesizing new inhibitors for thymidylate synthases, highlighting its potential in developing cancer treatments due to its role in DNA synthesis inhibition. The synthesis process from 3-(3-nitro benzoyl) propionate ether through various chemical reactions underscores the compound's utility in industrial-scale production due to low cost and mild reaction conditions (Yuan Guo-qing, 2013).

Material Science Applications

Metal-Organic Frameworks (MOFs)

Functionalized 4,4'-biphenyldicarboxylic acid molecules with additional groups such as amine, alkyne, azide, or nitro have been synthesized and applied in creating novel MOFs. These MOFs, isoreticular to DUT-5, demonstrate the compound's versatility in tuning properties through post-synthetic modification, which does not significantly alter the framework structure or porosity. This application indicates the compound's potential in developing materials with specific functionalities for gas storage, separation, or catalysis (Meike A. Gotthardt et al., 2015).

Pharmaceutical Applications

Anti-inflammatory Pharmaceuticals

NOSH-Aspirin, a novel hybrid bearing both nitric oxide and hydrogen sulfide-releasing moieties, represents a new class of anti-inflammatory drugs. This hybrid showcases the potential of compounds like 4-[(3-nitrophenyl)carbamoyl]butanoic Acid in synthesizing pharmaceuticals that offer enhanced therapeutic effects with minimized side effects, emphasizing the compound's role in innovating drug design (R. Kodela, M. Chattopadhyay, K. Kashfi, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

5-(3-nitroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c14-10(5-2-6-11(15)16)12-8-3-1-4-9(7-8)13(17)18/h1,3-4,7H,2,5-6H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZLOFCLTCZFBJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834169
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

25901-27-3
Record name 3'-NITROGLUTARANILIC ACID
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